molecular formula C23H20N2O4S B1219097 4-Hydroxysulfinpyrazone CAS No. 28169-31-5

4-Hydroxysulfinpyrazone

Cat. No.: B1219097
CAS No.: 28169-31-5
M. Wt: 420.5 g/mol
InChI Key: NZGXIFCGKSHTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxysulfinpyrazone is a sulfoxide compound with the IUPAC name 4-[2-(benzenesulfinyl)ethyl]-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione . It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxysulfinpyrazone typically involves the reaction of appropriate hydrazides with aldehydes or ketones in various organic solvents . The reaction conditions can vary, but common methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is often preferred for certain derivatives, while solid-state melt reactions are more efficient for others .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxysulfinpyrazone undergoes various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone.

    Reduction: The sulfoxide group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfoxide group yields a sulfone, while reduction yields a sulfide.

Mechanism of Action

The mechanism of action of 4-Hydroxysulfinpyrazone involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, its aromatic rings can interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfinpyrazone: A related compound with similar chemical properties but lacking the hydroxyl group.

    Phenylsulfinylpyrazolidine: Another related compound with a different substitution pattern on the pyrazolidine ring.

Uniqueness

4-Hydroxysulfinpyrazone is unique due to the presence of both a sulfoxide group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject for research.

Properties

IUPAC Name

4-[2-(benzenesulfinyl)ethyl]-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c26-19-13-11-18(12-14-19)25-23(28)21(15-16-30(29)20-9-5-2-6-10-20)22(27)24(25)17-7-3-1-4-8-17/h1-14,21,26H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGXIFCGKSHTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=C(C=C3)O)CCS(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40950914
Record name 4-[2-(Benzenesulfinyl)ethyl]-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40950914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28169-31-5
Record name 4-Hydroxysulfinpyrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028169315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(Benzenesulfinyl)ethyl]-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40950914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxysulfinpyrazone
Reactant of Route 2
4-Hydroxysulfinpyrazone
Reactant of Route 3
4-Hydroxysulfinpyrazone
Reactant of Route 4
4-Hydroxysulfinpyrazone
Reactant of Route 5
4-Hydroxysulfinpyrazone
Reactant of Route 6
4-Hydroxysulfinpyrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.